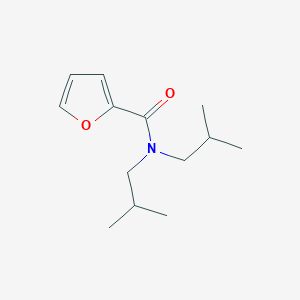
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate, also known as SR-141716A, is a synthetic cannabinoid receptor antagonist that has been extensively studied in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various medical conditions, including obesity, addiction, and pain.
Mécanisme D'action
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and preventing their effects. This results in a decrease in the activity of the endocannabinoid system and a reduction in the associated physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate has been shown to have a number of biochemical and physiological effects in various animal models. These include a decrease in food intake and body weight, a reduction in the reinforcing effects of drugs of abuse, and an attenuation of pain responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate is its selectivity for the CB1 receptor, which allows for the specific targeting of this receptor in experimental studies. However, the compound has also been found to have some off-target effects, which can complicate the interpretation of results.
List of
Orientations Futures
1. Development of more selective CB1 receptor antagonists for use in experimental studies.
2. Investigation of the role of the endocannabinoid system in the regulation of mood and anxiety.
3. Evaluation of the potential therapeutic applications of CB1 receptor antagonists in the treatment of addiction and pain.
4. Study of the effects of long-term CB1 receptor blockade on physiological processes.
5. Investigation of the interactions between the endocannabinoid system and other neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate involves the reaction between ethyl 4-oxo-6-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate and 4-nitrobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been found to be a potent antagonist of the CB1 cannabinoid receptor, which is involved in the regulation of appetite, pain, and addiction.
Propriétés
Nom du produit |
Ethyl 1-{4-nitrophenyl}-4-oxo-6-phenyl-1,4,5,6-tetrahydro-3-pyridazinecarboxylate |
|---|---|
Formule moléculaire |
C19H17N3O5 |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
ethyl 2-(4-nitrophenyl)-5-oxo-3-phenyl-3,4-dihydropyridazine-6-carboxylate |
InChI |
InChI=1S/C19H17N3O5/c1-2-27-19(24)18-17(23)12-16(13-6-4-3-5-7-13)21(20-18)14-8-10-15(11-9-14)22(25)26/h3-11,16H,2,12H2,1H3 |
Clé InChI |
CDYCRXIGMKYFJK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCOC(=O)C1=NN(C(CC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)
![Methyl 4-[6-amino-5-cyano-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]benzoate](/img/structure/B262122.png)





![3,5-bis(difluoromethyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B262133.png)

![5-tert-butyl-N-(4-ethylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B262136.png)

